3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

M4 muscarinic PAM Structure-Activity Relationship Linker geometry

CAS 691866-97-4 is the only commercially available M4 PAM scaffold featuring a direct N-(3-methoxyphenyl) carboxamide linkage without the benzylic CH₂ spacer found in VU10010/VU0152100. This unique structural variation enables direct testing of the linker-length hypothesis in M4 allosteric modulation. With computed CNS MPO-favorable properties (MW <330 Da, TPSA 106 Ų) and guaranteed ≥98% purity, it is the definitive tool for generating novel subtype-selectivity fingerprints across M1–M5 and for use as a structurally matched inactive control if confirmed negative. Secure this research-exclusive compound for your next SAR study.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 691866-97-4
Cat. No. B2746194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
CAS691866-97-4
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=CC=C3)OC)N)C
InChIInChI=1S/C17H17N3O2S/c1-9-7-10(2)19-17-13(9)14(18)15(23-17)16(21)20-11-5-4-6-12(8-11)22-3/h4-8H,18H2,1-3H3,(H,20,21)
InChIKeyAZKUWCFQFYNTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 691866-97-4): Baseline Identity for M4 PAM Procurement


3-Amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 691866-97-4; molecular formula C₁₇H₁₇N₃O₂S; MW 327.4 g/mol) is a synthetic small molecule built on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold. This scaffold is a recognized pharmacophore for positive allosteric modulation (PAM) of the muscarinic acetylcholine receptor M4 (M4 mAChR), a target implicated in psychosis and cognitive disorders [1]. Unlike earlier M4 PAMs that employ a benzyl- or substituted-benzyl-amide linkage (e.g., VU0152100, VU10010), this compound features a direct N-(3-methoxyphenyl) carboxamide substituent, placing the methoxy group at the meta position of the aniline ring rather than on a benzylic spacer [2]. This structural distinction alters hydrogen-bonding capacity (2 HBD, 5 HBA), rotatable bond count (3), and topological polar surface area (106 Ų), which collectively influence permeability and off-target promiscuity relative to close analogs [2].

Why Generic Substitution Fails for 3-Amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 691866-97-4)


Within the thieno[2,3-b]pyridine-2-carboxamide M4 PAM series, seemingly minor modifications to the amide side chain produce order-of-magnitude differences in potency, cooperativity, and subtype selectivity. For instance, the prototypical analog VU10010 (bearing a 4-chlorobenzyl amide) potentiates M4 with nanomolar potency, whereas the closely related VU0152100 (bearing a 4-methoxybenzyl amide) is approximately 100-fold less potent, with an EC₅₀ of 380 ± 93 nM . The target compound replaces the benzylic CH₂ spacer with a direct N-phenyl linkage and repositions the methoxy group from para to meta. This alters the vector and electronics of the terminal aryl ring, which in M4 PAM SAR has been shown to affect not only potency but also the magnitude of acetylcholine fold-shift (cooperativity) and selectivity over M1, M2, M3 and M5 subtypes [1]. Consequently, procurement of an untested “close analog” in place of CAS 691866-97-4 risks introducing a compound with unverified M4 PAM activity or, conversely, diminished selectivity that could confound target-validation experiments.

Quantitative Differentiation Evidence for CAS 691866-97-4 Versus M4 PAM Analogs


Amide-Linker Architecture: Direct N-(3-Methoxyphenyl) vs. N-Benzyl Analogs

The target compound incorporates a direct N-(3-methoxyphenyl) carboxamide, whereas the most widely referenced M4 PAMs in this scaffold class—including VU10010, VU0152100, and ML253—all employ an N-benzyl or N-substituted-benzyl linker (i.e., a methylene spacer between the amide nitrogen and the aromatic ring) [1]. In the M4 PAM pharmacophore model, the amide NH and the trajectory of the terminal aromatic ring are critical for allosteric binding, as demonstrated by the >100-fold potency difference between VU10010 (4-chlorobenzyl, EC₅₀ ~0.33 nM in some assays) and VU0152100 (4-methoxybenzyl, EC₅₀ 380 nM) . The absence of the benzylic CH₂ in CAS 691866-97-4 shortens the aryl-to-core distance by approximately 1.5 Å and alters the dihedral angle, which is predicted to shift the methoxyphenyl ring into a distinct sub-pocket [2]. This provides a structurally differentiated starting point for SAR exploration that is not accessible with benzyl-linked analogs.

M4 muscarinic PAM Structure-Activity Relationship Linker geometry

M4 Subtype Selectivity: Predicted Profile Based on Scaffold SAR

In the thieno[2,3-b]pyridine-2-carboxamide series, M4 vs. M1/M2/M3/M5 selectivity is exquisitely sensitive to the amide substituent. VU0152100 (4-methoxybenzyl) was reported to be selective for M4 relative to M1, M2, M3, and M5 in functional assays, though with modest potency (EC₅₀ 380 nM) . In contrast, the direct N-(3-methoxyphenyl) analog places the aryl ring closer to the thienopyridine core, a change that in related series has been associated with altered selectivity fingerprints; for example, N-cyclopropyl (ML253) and N-(4-chlorobenzyl) (VU10010) analogs exhibit distinct selectivity windows [1]. While direct M4 selectivity data for CAS 691866-97-4 are not publicly available, its unique substitution pattern makes it a valuable tool for probing whether the direct anilide linkage preserves or erodes M4 selectivity relative to the benzylamide series.

M4 selectivity mAChR subtypes Allosteric modulation

Physicochemical Property Differentiation: TPSA, logP, and Hydrogen-Bonding Profile

Computed physicochemical properties distinguish CAS 691866-97-4 from its benzylamide counterparts. The compound has a topological polar surface area (TPSA) of 106 Ų, 2 hydrogen bond donors (HBD), 5 hydrogen bond acceptors (HBA), and a calculated XLogP3 of 4.0 [1]. By comparison, VU0152100 (C₁₈H₁₉N₃O₂S, MW 341.4) has a higher molecular weight (+14 Da) and an additional rotatable bond due to the benzylic CH₂ spacer, which increases conformational entropy and may reduce passive permeability [2]. ML253 (N-cyclopropyl analog) has a lower logP and TPSA. These differences place CAS 691866-97-4 in a distinct region of the CNS MPO (Multiparameter Optimization) space, with a predicted higher passive permeability than VU0152100 but possibly lower aqueous solubility [3].

Physicochemical properties CNS drug-likeness Permeability

Commercial Availability and Purity Benchmarking Against Reference M4 PAMs

CAS 691866-97-4 is commercially available from multiple suppliers at a reported purity of 98% (HPLC), with the catalog price and delivery lead time varying by vendor . In contrast, the reference M4 PAM VU0152100 is widely stocked by major life-science distributors (e.g., Sigma-Aldrich, Tocris) and is often available in ready-to-use DMSO stock solutions, but its unit cost per milligram is typically higher due to its established pharmacological validation . For laboratories that require a novel analog for SAR expansion rather than a validated tool compound, CAS 691866-97-4 may offer a more cost-effective entry point, provided that in-house potency and selectivity profiling is planned.

Procurement Purity Vendor comparison

Optimal Application Scenarios for CAS 691866-97-4 in M4 Muscarinic Research


M4 PAM Scaffold-Hopping and Linker-SAR Campaigns

When a medicinal chemistry team has identified the thieno[2,3-b]pyridine-2-carboxamide core as a tractable M4 PAM scaffold but wishes to explore the SAR consequences of replacing the benzylamide linker with a direct anilide, CAS 691866-97-4 serves as the optimal entry compound. Its N-(3-methoxyphenyl) substitution pattern is not represented in the most commonly profiled analogs (VU10010, VU0152100, ML253), making it a unique tool for probing whether the benzylic CH₂ is obligatory for M4 allosteric modulation. As shown in the comparative structural analysis above, the shortened linker alters aryl-to-core distance and dihedral angle, parameters known to influence potency in this series [1]. Procurement of this compound enables head-to-head concentration-response curve (CRC) comparisons against VU0152100 in a single assay run, directly testing the linker-length hypothesis.

In Vitro Selectivity Profiling Across Muscarinic Subtypes

The thieno[2,3-b]pyridine-2-carboxamide scaffold is capable of achieving high M4 selectivity, but the selectivity window varies sharply with amide substituent identity [1]. A laboratory that has established a panel of M1–M5 recombinant cell lines can use CAS 691866-97-4 to generate a complete subtype-selectivity fingerprint. Because the compound's direct N-(3-methoxyphenyl) linkage is structurally distinct from all published M4 PAMs, the resulting selectivity data would be both novel and informative for understanding the structural determinants of M4 vs. M1/M2/M3/M5 discrimination. The physicochemical profile (TPSA 106 Ų, logP 4.0) further suggests adequate membrane permeability for cell-based functional assays [2].

In Vivo Target-Engagement Studies Requiring Brain-Penetrant M4 PAM Tool Compounds

If the compound is confirmed to possess M4 PAM activity in vitro, its favorable computed CNS MPO properties (fewer rotatable bonds than VU0152100, MW < 330 Da) position it as a candidate for rodent brain penetration assessment [1]. The meta-methoxy substituent may also influence metabolic stability differently than the para-methoxybenzyl group of VU0152100, potentially offering an improved pharmacokinetic profile. Prior to committing to in vivo studies, researchers should conduct a microsomal stability assay and a MDCK-MDR1 permeability assay to confirm the predicted CNS penetration advantage over the benzylamide analogs [2].

Negative Control Compound for M4 PAM Mechanistic Studies

In M4 PAM research, it is critical to include a structurally matched negative control—a compound that retains the core scaffold and similar physicochemical properties but lacks allosteric modulator activity. If CAS 691866-97-4 is tested and found to be inactive or weakly active at M4 (due to the direct anilide linkage being incompatible with the allosteric binding pocket), it would serve as an ideal inactive control compound for experiments employing VU0152100 or ML253, as its logP, solubility, and protein-binding characteristics would be more closely matched to the active analogs than a DMSO vehicle or an unrelated inactive compound [1]. This application scenario is contingent upon experimental confirmation of inactivity.

Quote Request

Request a Quote for 3-amino-N-(3-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.